3-Aminopicolinaldehyde

Medicinal Chemistry Oncology Enzyme Inhibition

Obtaining the correct 3,2-substitution pattern for thiosemicarbazone-based anticancer research is critical; the 2-aminonicotinaldehyde isomer yields inactive compounds. - **Mandatory Regioisomer**: The ortho amino/formyl geometry is non-negotiable for Triapine's iron-chelation motif (IC50 ~1.41 μM) and mGlu4 PAM CNS penetration. - **Supply Assurance**: Commercially available at ≥97% purity, eliminating low-yield in-house synthesis (reported ~50% from 3-nitropicolinaldehyde). - **Application Scope**: Validated for ribonucleotide reductase inhibition, neuroscience SAR programs, and heterocyclic library construction.

Molecular Formula C6H6N2O
Molecular Weight 122.12 g/mol
CAS No. 55234-58-7
Cat. No. B017692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminopicolinaldehyde
CAS55234-58-7
Synonyms3-Amino-2-pyridinecarboxaldehyde; 
Molecular FormulaC6H6N2O
Molecular Weight122.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C=O)N
InChIInChI=1S/C6H6N2O/c7-5-2-1-3-8-6(5)4-9/h1-4H,7H2
InChIKeyQNJCRBZVUFRESB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Aminopicolinaldehyde Baseline Characteristics


3-Aminopicolinaldehyde (3-Aminopyridine-2-carboxaldehyde, CAS 55234-58-7) is a heterocyclic aromatic aldehyde with the molecular formula C6H6N2O and molecular weight 122.12 g/mol . This compound is characterized by the presence of both an amino group at the 3-position and an aldehyde group at the 2-position on the pyridine ring, endowing it with unique bifunctional reactivity . It typically appears as a yellow crystalline solid with a melting point range of 118-120 °C, a predicted boiling point of 302.6 ± 27.0 °C, and a predicted density of 1.264 ± 0.06 g/cm³ . It is soluble in organic solvents such as ethanol and dimethylformamide. Commercially, it is available from major vendors with purities typically specified at ≥95% to ≥97% .

Synthesis of ribonucleotide reductase inhibitor candidates (e.g., Triapine core motif)
Development of CNS-penetrant mGlu4 positive allosteric modulator (PAM) warheads
Bifunctional pyridine building block for heterocyclic libraries and chelation studies

3-Aminopicolinaldehyde Isomer Specificity


The specific substitution pattern of 3-aminopicolinaldehyde (3-NH2, 2-CHO) is non-negotiable for several critical applications. Attempting to substitute it with the structurally similar 2-aminonicotinaldehyde (2-NH2, 3-CHO, CAS 7521-41-7) or other positional isomers (e.g., 4-aminopicolinaldehyde) will result in a total loss of the required biological and chemical activity. For instance, the ortho relationship between the amino and formyl groups in 3-aminopicolinaldehyde is essential for forming the specific chelation motif required for ribonucleotide reductase inhibition, a mechanism exploited by the clinical candidate Triapine [1]. This precise geometry is also critical for its function as a warhead in mGlu4 positive allosteric modulators, where the 3-amino group was identified as a key structural feature for engendering potency and CNS penetration [2]. Substitution with an isomer will not yield the same product profile or biological outcome, making the procurement of the correct regioisomer mandatory for replicating published results or advancing a specific synthetic route.

TARGET
3-Aminopicolinaldehyde (3-NH₂, 2-CHO)
vs
SUBSTITUTE
2-Aminonicotinaldehyde (2-NH₂, 3-CHO)
CHELATION MOTIF
Ortho amino-formyl geometry enables Triapine-like iron chelation
MAY SHIFT
Regioisomer lacks required chelation pocket; ribonucleotide reductase inhibition context may not transfer
PHARMACOPHORE
3-Amino group linked to mGlu4 PAM potency and CNS penetration in reported series
MAY ALTER
Different substitution pattern may shift mGlu4 PAM activity and CNS exposure profile

3-Aminopicolinaldehyde Evidence-Based Selection


Ribonucleotide Reductase Inhibition Advantage

The 3,2-substitution pattern is the structural basis for Triapine, a clinical-stage anticancer agent. Triapine, a thiosemicarbazone derived from 3-aminopicolinaldehyde, demonstrates a median inhibitory concentration (IC50) of 1.41 ± 0.37 μM across 28 cancer cell lines . In a direct comparison on ribonucleotide reductase, Triapine is approximately 1000-fold more potent than the classic inhibitor hydroxyurea (HU), with comparable enzyme inhibition achieved at a 1000-fold lower concentration [1]. The 2-aminonicotinaldehyde isomer (CAS 7521-41-7) is not documented as a precursor for any clinically evaluated ribonucleotide reductase inhibitor.

RR Inhibition
Class-level
Triapine IC50 1.41 ± 0.37 μM (avg. 28 cell lines); ~1000-fold more potent than hydroxyurea
Reported enzyme inhibition context supports core motif selection
Triapine derivative data; class-level inference for parent aldehyde
Medicinal Chemistry Oncology Enzyme Inhibition Iron Chelation

mGlu4 Positive Allosteric Modulation

In a medicinal chemistry optimization campaign, the introduction of a 3-amino substituent on a picolinamide warhead was found to be critical for achieving potent mGlu4 positive allosteric modulation and favorable CNS drug-like properties. This structural motif, which is derived from or is a close analog of 3-aminopicolinaldehyde, led to the identification of compounds with EC50 values in the low nanomolar range (e.g., 95 nM and 200 nM) [1][2]. The study explicitly notes that this 3-amino substitution 'engendered potency, CNS penetration and in vivo efficacy' [3]. In contrast, the 2-aminonicotinaldehyde isomer lacks this specific pharmacophore geometry and is not associated with this validated mGlu4 PAM series.

mGlu4 PAM Warhead
Class-level
3-Aminopicolinamide derivatives EC50 95 nM, 200 nM; 3-NH₂ required for potency and CNS penetration
3-Amino substitution linked to mGlu4 PAM potency and CNS exposure context
Implicit baseline without 3-amino group; structure-activity relationship study
Neuroscience CNS Drug Discovery GPCR Modulation Metabotropic Glutamate Receptors

Defined Synthesis and Purity Profile

A robust and scalable synthetic route for 3-aminopicolinaldehyde involves the catalytic hydrogenation of 3-nitropicolinaldehyde using Pd/C in ethanol, yielding the product with a reported 50% yield . The compound is well-characterized by 1H NMR (400 MHz, DMSO-d6) with diagnostic peaks at δ 9.899 (s, 1H, aldehyde) and δ 7.979 (dd, J=1.6 Hz, J=4.0 Hz, 1H, aromatic), and its identity is confirmed by LC-MS (ESI) m/z 123.0 [M+H]+ . Commercially, it is routinely available with high purity, typically ≥95% from suppliers like AKSci and ≥97% from others like Aladdin and ChemScene . This ensures that procurement of this specific compound provides a well-defined, analytically verified starting material, minimizing the risks associated with in-house synthesis or using lower purity regioisomers that may contain confounding impurities.

Synthesis & Purity
Specification review
Commercial purity ≥95–97%; characterized by ¹H NMR, LC-MS (ESI) m/z 123.0 [M+H]⁺
Supports procurement of analytically verified regioisomer
Reliable identity and purity for reproducible synthesis
Organic Synthesis Process Chemistry Quality Control Building Blocks

3-Aminopicolinaldehyde Application Scenarios


Ribonucleotide Reductase Inhibitor Synthesis

For laboratories and CROs engaged in synthesizing thiosemicarbazone-based anticancer agents, 3-aminopicolinaldehyde is the mandatory starting material for generating the clinical candidate Triapine and its analogs [1]. The specific 3,2-substitution pattern is essential for the chelation of iron, which underlies the mechanism of ribonucleotide reductase inhibition. Use of the 2-aminonicotinaldehyde isomer will result in a structurally different compound that will not replicate the potent enzyme inhibition (Triapine is ~1000-fold more potent than hydroxyurea) or the broad-spectrum antiproliferative activity (Triapine average IC50 = 1.41 ± 0.37 μM) observed in published studies [2].

CNS-Penetrant mGlu4 PAM Development

In neuroscience drug discovery programs focused on Parkinson's disease and other movement disorders, 3-aminopicolinaldehyde is the critical building block for constructing picolinamide-derived mGlu4 PAMs. The 3-amino group has been identified in structure-activity relationship (SAR) studies as a key feature that 'engendered potency, CNS penetration and in vivo efficacy' [3]. Replacing this with an isomer like 2-aminonicotinaldehyde will not only alter the pharmacophore but is also likely to result in compounds with inferior pharmacokinetic profiles and a lack of CNS activity, as documented in the optimization campaign [3].

Bifunctional Pyridine Building Block

For chemists developing novel heterocyclic libraries, ligands for metal coordination, or specific Schiff base derivatives, the defined and high-purity commercial availability of 3-aminopicolinaldehyde (≥95-97%) ensures reproducible results . Purchasing this compound eliminates the time and cost associated with developing and validating an in-house synthesis (e.g., from 3-nitropicolinaldehyde, with a reported 50% yield) . This allows research teams to immediately focus on their target reactions and applications, with the confidence that they are using the correct, analytically characterized regioisomer.

Application
Selection Property
Validation Focus
Ribonucleotide reductase inhibitor synthesis
Regioisomeric purity and chelation motif alignment
Ribonucleotide reductase inhibition context replication
CNS-penetrant mGlu4 PAM development
3-Amino pharmacophore fidelity
mGlu4 PAM potency and CNS exposure profile verification
Bifunctional pyridine building block
Defined purity and analytical identity
Regioisomeric identity and synthetic consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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